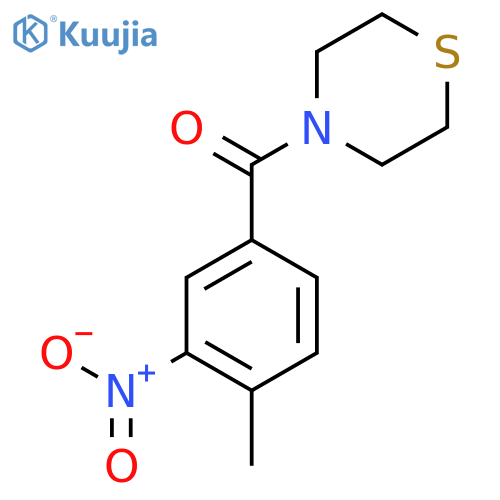

Cas no 1197533-86-0 (4-(4-Methyl-3-nitrobenzoyl)thiomorpholine)

1197533-86-0 structure

商品名:4-(4-Methyl-3-nitrobenzoyl)thiomorpholine

CAS番号:1197533-86-0

MF:C12H14N2O3S

メガワット:266.316161632538

CID:5074056

4-(4-Methyl-3-nitrobenzoyl)thiomorpholine 化学的及び物理的性質

名前と識別子

-

- 4-(4-methyl-3-nitrobenzoyl)thiomorpholine

- Z437589328

- 4-(4-Methyl-3-nitrobenzoyl)thiomorpholine

-

- インチ: 1S/C12H14N2O3S/c1-9-2-3-10(8-11(9)14(16)17)12(15)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3

- InChIKey: FLFUFHVBXATKHJ-UHFFFAOYSA-N

- ほほえんだ: S1CCN(C(C2C=CC(C)=C(C=2)[N+](=O)[O-])=O)CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 326

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 91.4

4-(4-Methyl-3-nitrobenzoyl)thiomorpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022K99-250mg |

(4-methyl-3-nitrophenyl)(thiomorpholino)methanone |

1197533-86-0 | 95% | 250mg |

$500.00 | 2025-02-17 | |

| abcr | AB607379-1g |

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone; . |

1197533-86-0 | 1g |

€141.70 | 2024-07-24 | ||

| Aaron | AR022K99-5g |

(4-methyl-3-nitrophenyl)(thiomorpholino)methanone |

1197533-86-0 | 5g |

$197.00 | 2023-12-16 | ||

| abcr | AB607379-5g |

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone; . |

1197533-86-0 | 5g |

€334.70 | 2024-07-24 | ||

| abcr | AB607379-10g |

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone; . |

1197533-86-0 | 10g |

€530.30 | 2024-07-24 | ||

| Aaron | AR022K99-1g |

(4-methyl-3-nitrophenyl)(thiomorpholino)methanone |

1197533-86-0 | 95% | 1g |

$800.00 | 2025-02-17 | |

| abcr | AB607379-25g |

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone; . |

1197533-86-0 | 25g |

€991.70 | 2024-07-24 |

4-(4-Methyl-3-nitrobenzoyl)thiomorpholine 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

1197533-86-0 (4-(4-Methyl-3-nitrobenzoyl)thiomorpholine) 関連製品

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1197533-86-0)4-(4-Methyl-3-nitrobenzoyl)thiomorpholine

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):198/314/588